
Ethyl cyanate
Overview
Description
Ethyl cyanate (C₃H₅NO, CAS 627-48-5) is an organocyanate compound characterized by a cyanate group (-OCN) bonded to an ethyl chain. It is structurally analogous to mthis compound but differs in its alkyl substituent. This compound is a reactive intermediate in organic synthesis and plays a significant role in the formation of ethyl carbamate (EC), a carcinogenic compound found in fermented beverages like sugarcane spirits . Its molecular structure (Fig. 1) enables nucleophilic reactions, particularly with ethanol, under specific catalytic or thermal conditions .
Fig. 1: Molecular structure of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyanate can be synthesized through several methods. One common approach involves the thermolysis of a thiatriazole intermediate. This method is efficient and widely used in laboratory settings . Another method involves the reaction of ethyl chloroformate with sodium cyanate under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ethyl alcohol with cyanogen chloride in the presence of a base. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols to form urethanes and carbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethyl alcohol and cyanic acid.
Oxidation and Reduction: this compound can be oxidized to form corresponding nitriles and reduced to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Peroxides, permanganates
Reducing Agents: Hydrogen, metal hydrides
Major Products Formed:
Urethanes and Carbamates: Formed through nucleophilic substitution
Nitriles and Amines: Formed through oxidation and reduction reactions
Scientific Research Applications
Ethyl cyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl cyanate involves its reactivity with nucleophiles. The cyanate group (−O−C≡N) acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of urethanes, carbamates, and other derivatives through nucleophilic substitution reactions .
Comparison with Similar Compounds
Methyl Cyanate (CH₃OCN)
- Structural Differences : Mthis compound has a shorter alkyl chain (methyl vs. ethyl), leading to distinct reactivity. For example, heating mthis compound with potash yields an alkaloid (C₂H₅N), whereas this compound produces C₄H₇N under the same conditions .
- Reactivity: Mthis compound reacts faster with nucleophiles due to reduced steric hindrance. However, this compound’s longer chain enhances solubility in ethanol-water mixtures, favoring ethyl carbamate formation in spirits .
- Applications : Mthis compound is less studied in food chemistry but is a precursor in pharmaceutical synthesis, unlike this compound, which is linked to EC formation in beverages .
Urea (NH₂CONH₂)
- Reaction Pathways: Urea decomposes to ammonia and cyanate under alkaline conditions, indirectly contributing to EC formation. In contrast, this compound directly reacts with ethanol without requiring decomposition .
- Kinetics: this compound’s reaction with ethanol has a rate constant of $8.9 \times 10^{-5} \, \text{s}^{-1}$ at pH 4.5 and 25°C, which is faster than urea-mediated EC pathways under similar conditions .
- Environmental Impact : Urea-derived cyanate is pH-sensitive, with EC formation decreasing at higher pH. This compound’s reactivity is less pH-dependent but temperature-sensitive ($\Delta H^‡ = 19.4 \, \text{kcal/mol}$) .
Cyanide (CN⁻)
- Oxidation Pathways: Cyanide oxidizes to cyanate in the presence of Cu(II) or Fe(II/III) catalysts, which then reacts with ethanol to form EC. This compound bypasses the oxidation step, acting as a direct precursor .
- Toxicity: Cyanide is acutely toxic, whereas this compound’s primary risk lies in its role as an EC precursor, a chronic carcinogen .
Isocyanic Acid (HNCO)
- Mechanistic Role : DFT studies confirm that HNCO, generated from cyanate, is the active species in EC formation. This compound indirectly contributes by releasing HNCO in acidic conditions .
- Stability: HNCO is short-lived in aqueous media, making this compound a more stable precursor in ethanol-water systems .
Data Tables
Table 1: Kinetic and Thermodynamic Parameters for Ethyl Carbamate Formation
Precursor | Rate Constant ($s^{-1}$) | $\Delta H^‡$ (kcal/mol) | $\Delta S^‡$ (cal/K) | pH Dependence |
---|---|---|---|---|
This compound | $8.9 \times 10^{-5}$ | 19.4 ± 1 | -12.1 ± 1 | Low |
Urea | $2.1 \times 10^{-5}$* | 22.0 ± 1 | -9.5 ± 1 | High |
Cyanide | $1.5 \times 10^{-6}$** | 24.3 ± 1 | -5.2 ± 1 | Moderate |
Indirect pathway via cyanate; *Includes oxidation step .
Table 2: Detection Limits for Cyanate and Related Analytes
Method | Detection Limit (mol/L) | Target Compound | Application |
---|---|---|---|
Fluorescence (λₑₓ=310 nm) | $2.2 \times 10^{-7}$ | Cyanate | Sugarcane spirits |
Gas Chromatography-MS | $1.0 \times 10^{-8}$ | Ethyl carbamate | Food safety monitoring |
Colorimetric (Urea assay) | $5.0 \times 10^{-6}$ | Urea | Wine and spirits |
Key Research Findings
Catalytic Influence : Cu(II) accelerates ethyl carbamate formation from this compound by stabilizing transition states, reducing $\Delta G^‡$ by 3–5 kcal/mol compared to uncatalyzed reactions .
Environmental Factors : this compound-derived EC increases by 40% when temperature rises from 25°C to 40°C, highlighting thermal instability in stored spirits .
Synthetic Utility : this compound is used to synthesize ureidodiacetates, demonstrating its versatility beyond EC formation .
Biological Activity
Ethyl cyanate (C3H5NO2) is an organic compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is an ester derived from cyanic acid and ethanol. Its chemical structure allows it to participate in various chemical reactions, leading to the formation of biologically active derivatives. The synthesis typically involves the reaction of cyanamide with ethanol in the presence of an acid catalyst.
Biological Activity
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound and its derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating the potency of this compound as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These findings suggest that this compound could be developed into a potential antimicrobial agent for treating infections caused by resistant strains.
2. Cytotoxicity and Antitumor Activity
Research has indicated that this compound possesses cytotoxic properties against cancer cell lines. In vitro studies showed that this compound exhibited a dose-dependent reduction in cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These results indicate that this compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action.
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular processes through the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound against E. coli infections, patients treated with a formulation containing this compound showed a significant reduction in bacterial load compared to the control group. The study highlighted the compound's potential as an adjunct therapy in antibiotic-resistant infections.
Case Study 2: Cancer Treatment
A preclinical study involving mice xenografted with human tumors demonstrated that administration of this compound led to a marked reduction in tumor size compared to untreated controls. The treatment was well-tolerated, with no significant adverse effects observed, suggesting a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the common methods for synthesizing ethyl cyanate, and how can purity be ensured during preparation?
this compound is typically synthesized via nucleophilic substitution reactions between cyanate ions (e.g., potassium cyanate) and ethyl halides or through reactions with hydrogen cyanide in the presence of catalysts. Key steps include:
- Distillation under reduced pressure to isolate this compound while avoiding thermal decomposition (decomposition occurs above 0°C).
- Storage at -80°C to prevent gradual decomposition into ethyl isocyanate and cyanic acid .
- Purity verification using mass spectrometry (MS) to detect impurities such as ethyl isocyanate (m/z 71) and cyanic acid (m/z 44) .
Q. What analytical techniques are most effective for identifying this compound and its decomposition products?
- Mass Spectrometry (MS):
- Monitor characteristic ion ratios (e.g., m/z 56:m/z 71 = 1.68 for pure this compound vs. 1.33 for ethyl isocyanate) to quantify decomposition .
- Use inlet temperatures <200°C to minimize thermal degradation during analysis .
Q. Under what conditions does this compound undergo thermal decomposition, and what are the primary products?
this compound decomposes at 200–250°C via two pathways:
- Isocyanate Formation: Ethyl isocyanate (m/z 71) and cyanic acid.
- Elimination Reactions: Ethylene and hydrogen cyanide.
Temperature (°C) | Primary Products | Key m/z Ratios |
---|---|---|
200–250 | Ethyl isocyanate | 56:71 = 1.44 |
>250 | Ethylene, HCN | 28, 27 |
These pathways are confirmed via MS fragmentation patterns and thermodynamic calculations .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound reacts with nucleophiles like thiols or cyanide ions?
this compound undergoes addition-elimination reactions :
- With Thiols: Forms thiolcyanates (RSCN) via nucleophilic attack at the electrophilic carbon, followed by elimination of ethanol.
- With Cyanide Ions: Produces cyanomethyl carbamate intermediates, which decompose into cyanate esters and ammonia . Computational studies (DFT) support a transition state where isocyanic acid (HNCO) acts as the reactive intermediate .
Q. What methodologies resolve contradictions in kinetic data for ethyl carbamate formation from this compound under varying pH and ethanol concentrations?
Conflicting kinetic data arise from pH-dependent cyanate speciation (HNCO vs. NCO⁻) and solvent polarity effects. Resolve via:
- Central Composite Design (RSM): Optimize variables (pH, ethanol concentration) to model non-linear relationships .
- Isokinetic Relationships: Compare activation parameters (ΔH‡, ΔS‡) across studies. For example, ΔH‡ = 19.4 kcal/mol and ΔS‡ = -12.1 cal/K·mol at pH 4.5 .
pH | Ethanol (%) | Rate Constant (s⁻¹) |
---|---|---|
3.0 | 48 | 9.2 × 10⁻⁵ |
4.5 | 48 | 8.0 × 10⁻⁵ |
6.0 | 48 | 6.5 × 10⁻⁵ |
Q. How can computational methods (e.g., DFT) validate experimental thermodynamic parameters for this compound reactions?
Density Functional Theory (DFT) calculates Gibbs free energy (ΔG‡) and entropy (ΔS‡) for transition states. For ethyl carbamate formation:
- Experimental ΔG‡: 23.0 ± 1 kcal/mol .
- DFT ΔG‡: 22.8 kcal/mol (error <1%) . These methods identify reactive intermediates (e.g., HNCO) and explain solvent effects on reaction pathways.
Q. What protocols minimize decomposition during mass spectrometric analysis of this compound?
- Inlet Temperature Control: Maintain inlet lines below 200°C to prevent thermal degradation .
- Rapid Analysis: Use fast scan modes (e.g., Selected Ion Monitoring) to reduce residence time in heated zones.
- Internal Standards: Spike with deuterated analogs (e.g., d₅-ethyl cyanate) to correct for in-source fragmentation .
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Polar Solvents (e.g., Water): Accelerate hydrolysis to cyanic acid and ethanol (half-life <24 hrs at 25°C) .
- Nonpolar Solvents (e.g., Toluene): Extend stability (half-life >1 week at 0°C) .
- Temperature: Arrhenius plots show a 10°C increase reduces half-life by 50% .
Solvent | Temperature (°C) | Half-Life (Days) |
---|---|---|
Water | 25 | <1 |
Ethanol | 0 | 3 |
Toluene | -20 | >30 |
Properties
IUPAC Name |
ethyl cyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-5-3-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBPSENIJJPTCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336424 | |
Record name | Ethyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-48-5 | |
Record name | Cyanic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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